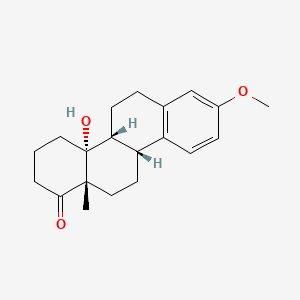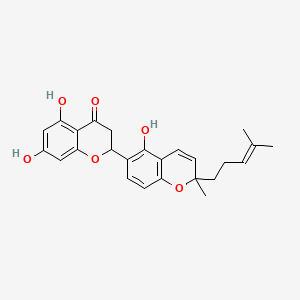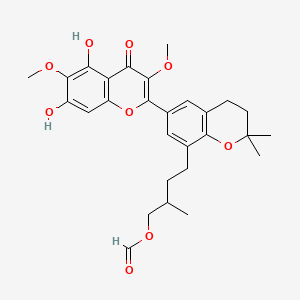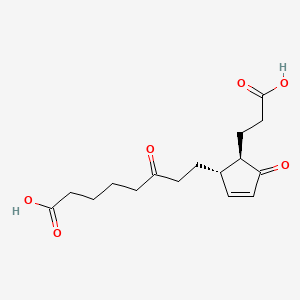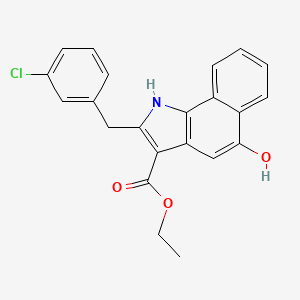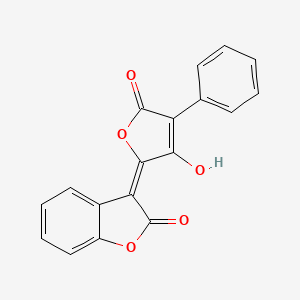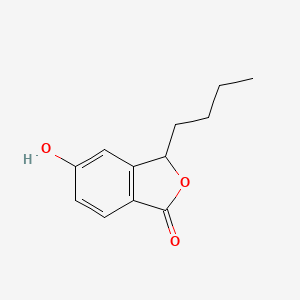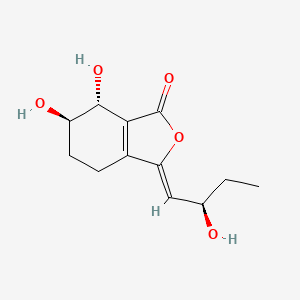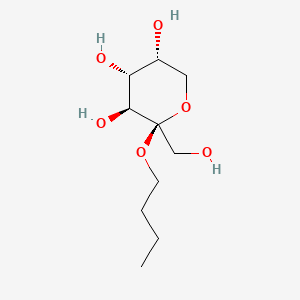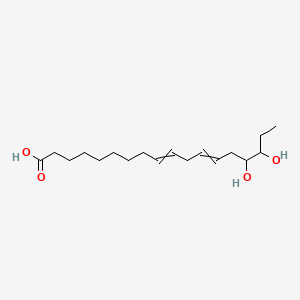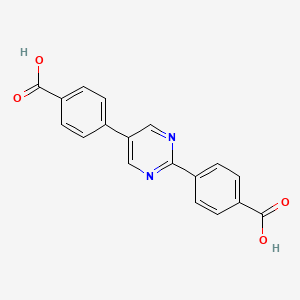
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
Descripción general
Descripción
Alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt): is a chemical compound that serves as an analytical reference standard. It is an analog of the psychoactive stimulant pyrovalerone, specifically a metabolite of alpha-Pyrrolidinopentiophenone, where the keto group is reduced . This compound is primarily used for forensic and research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Pyrrolidinopentiophenone metabolite 1 involves the reduction of the keto group in alpha-Pyrrolidinopentiophenone. The exact synthetic routes and reaction conditions are not widely documented in public literature, but typically, such reductions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production methods for alpha-Pyrrolidinopentiophenone metabolite 1 are not explicitly detailed in available sources. industrial synthesis would likely involve large-scale reduction processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Pyrrolidinopentiophenone metabolite 1 can undergo various chemical reactions, including:
Oxidation: This reaction could potentially revert the metabolite back to its parent compound, alpha-Pyrrolidinopentiophenone.
Reduction: Further reduction might not be significant as the keto group is already reduced.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide could be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Alpha-Pyrrolidinopentiophenone.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Alpha-Pyrrolidinopentiophenone metabolite 1 is used extensively in forensic chemistry and toxicology as an analytical reference standard . Its applications include:
Mass Spectrometry: Used for the identification and quantification of alpha-Pyrrolidinopentiophenone in biological samples.
Forensic Analysis: Helps in the detection of alpha-Pyrrolidinopentiophenone abuse in toxicological screenings.
Research Studies: Used in studies investigating the metabolism and pharmacokinetics of alpha-Pyrrolidinopentiophenone.
Mecanismo De Acción
The exact mechanism of action for alpha-Pyrrolidinopentiophenone metabolite 1 is not well-documented. as a metabolite of alpha-Pyrrolidinopentiophenone, it is likely to interact with similar molecular targets. Alpha-Pyrrolidinopentiophenone acts as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain, leading to stimulant effects . The metabolite may exhibit similar, albeit reduced, activity .
Comparación Con Compuestos Similares
Alpha-Pyrrolidinopentiophenone (alpha-PVP): The parent compound, known for its stimulant effects.
Pyrovalerone: A related stimulant with a similar structure.
Methylenedioxypyrovalerone (MDPV): Another stimulant with a methylenedioxy group.
Uniqueness: Alpha-Pyrrolidinopentiophenone metabolite 1 is unique due to its specific structural modification (reduction of the keto group), which differentiates it from its parent compound and other analogs. This modification can influence its pharmacological and toxicological properties .
Propiedades
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpentan-1-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2HF3O2/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;3-2(4,5)1(6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXKGVFWWFGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)N2CCCC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


